(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15556750
Molecular Formula: C25H19N3O2S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19N3O2S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | (5Z)-2-(3-methylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C25H19N3O2S/c1-17-6-5-9-20(14-17)23-26-25-28(27-23)24(29)22(31-25)15-18-10-12-21(13-11-18)30-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3/b22-15- |
| Standard InChI Key | AEZQEPVBVWWCEV-JCMHNJIXSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=N2 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=N2 |
Introduction
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic molecule featuring a unique structural arrangement that includes both thiazole and triazole rings. This compound is notable for its intricate molecular structure, which includes a benzyloxy group and a methylphenyl substituent. These functional groups contribute to its potential biological activities and reactivity in various chemical processes. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 425.5 g/mol, suggesting a complex molecular structure.
Synthesis of (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)13thiazolo[3,2-b]124triazol-6(5H)-one
The synthesis of this compound typically involves multi-step synthetic routes. While specific details on the synthesis of (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one are not readily available, compounds with similar structures often involve reactions such as cyclocondensation and condensation reactions to form the thiazole and triazole rings .
Biological Activities
Compounds containing thiazole and triazole moieties are known for their significant biological activities, including anticancer and anti-inflammatory properties. For example, 5-ylidene-thiazolo[3,2-b] triazol-6-ones have shown potent anticancer activity against various cancer cell lines, including renal, leukemia, colon, breast, and melanoma cells . Although specific biological activity data for (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one are not available, its structural features suggest potential therapeutic applications.
Structural Insights
The structural arrangement of (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one includes a thiazole ring fused to a triazole ring, with a benzyloxy group and a methylphenyl substituent attached. This unique arrangement contributes to its potential biological activity and reactivity. The structural features of similar compounds have been determined using techniques such as NMR and X-ray analysis .
Potential Applications
Given its structural features, (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one may have applications in medicinal chemistry, particularly in the development of new pharmaceutical agents. Compounds with thiazole and triazole rings are often explored for their anticancer, anti-inflammatory, and antimicrobial activities .
Data Table: Comparison of Thiazolo[3,2-b]124triazole Derivatives
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